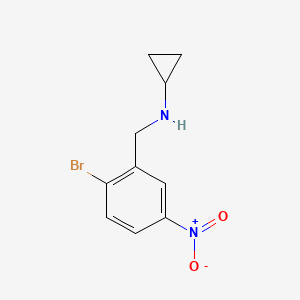

(2-Bromo-5-nitro-benzyl)-cyclopropyl-amine

描述

Structure

3D Structure

属性

IUPAC Name |

N-[(2-bromo-5-nitrophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-10-4-3-9(13(14)15)5-7(10)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQSFMYOSHXKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC(=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Nitro Benzyl Cyclopropyl Amine

Reactivity Profile of the Cyclopropylamine (B47189) Group

The cyclopropylamine portion of the molecule is characterized by the unique properties of the three-membered ring and the reactivity of the secondary amine. The significant ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to various ring-opening reactions, a process that is often facilitated by the adjacent nitrogen atom.

The high degree of s-character in the C-C bonds of the cyclopropane ring gives it alkene-like properties, making it prone to cleavage under specific conditions. For cyclopropylamines, ring-opening can be initiated through several mechanistic pathways, often involving the nitrogen atom's lone pair of electrons. These reactions are of significant synthetic interest as they allow for the transformation of the compact three-membered ring into larger, more complex structures. youtube.com

Mechanisms for the ring-opening of cyclopropylamines can be broadly categorized:

Acid-Catalyzed Opening: In the presence of strong acids, the amine nitrogen is protonated. Subsequent electronic rearrangement can lead to the cleavage of one of the vicinal C-C bonds (the bonds adjacent to the point of attachment of the amine group), forming a stabilized carbocationic intermediate that can be trapped by nucleophiles. masterorganicchemistry.com

Oxidative Opening (Radical Cation Mechanism): Single-electron transfer (SET) from the nitrogen atom can generate a nitrogen-centered radical cation. This intermediate is highly unstable and can undergo rapid β-scission, leading to the cleavage of a C-C bond in the cyclopropane ring to form a distonic radical cation. masterorganicchemistry.comstackexchange.com This pathway is often exploited in photoredox catalysis.

Donor-Acceptor Cycloadditions: When the nitrogen is substituted with an electron-withdrawing group, or in the presence of a suitable π-system, the cyclopropylamine can act as a three-carbon synthon in formal cycloaddition reactions. masterorganicchemistry.com Photochemical activation can induce a [3+2] cycloaddition with olefins, proceeding through a SET mechanism to form cyclopentane derivatives. masterorganicchemistry.com

The specific pathway for (2-Bromo-5-nitro-benzyl)-cyclopropyl-amine would be influenced by the reaction conditions, as summarized in the table below.

| Reaction Condition | Initiating Step | Key Intermediate | Potential Product Type |

| Strong Acid (e.g., HBF₄) | Protonation of Amine | Iminium ion / Carbocation | Functionalized Propylamine |

| Photoredox Catalyst / UV Light | Single Electron Transfer (SET) | Nitrogen Radical Cation | Ring-opened radical species |

| Olefin + Photochemical Activation | SET / Cycloaddition | Radical Cation / Zwitterion | N-Arylaminocyclopentane |

The secondary amine in this compound is a nucleophilic center and possesses a lone pair of electrons, making it susceptible to reaction with a variety of electrophiles. These reactions typically leave the cyclopropyl (B3062369) and benzyl (B1604629) moieties intact.

Acylation: The amine readily reacts with acylating agents such as acid chlorides (e.g., Acetyl chloride) or anhydrides (e.g., Acetic anhydride) in the presence of a base to form the corresponding N-acyl derivative (an amide).

Alkylation: Reaction with alkyl halides (e.g., Methyl iodide) can introduce an additional alkyl group on the nitrogen, yielding a tertiary amine. The reaction proceeds via a standard SN2 mechanism.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-Toluenesulfonyl chloride) in the presence of a base like pyridine results in the formation of a stable sulfonamide.

Boc Protection: The amine can be protected using Di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc carbamate, a common strategy in multi-step organic synthesis to temporarily deactivate the amine's nucleophilicity.

The table below illustrates typical reactions at the amine nitrogen.

| Reagent | Reagent Class | Product Functional Group |

| Acetyl chloride | Acylating Agent | Amide |

| Methyl iodide | Alkylating Agent | Tertiary Amine |

| p-Toluenesulfonyl chloride | Sulfonylating Agent | Sulfonamide |

| Di-tert-butyl dicarbonate | Protecting Group | Carbamate (N-Boc) |

Reactivity of the 2-Bromo-5-nitrobenzyl Moiety

The 2-bromo-5-nitrobenzyl group contains two main sites of reactivity: the benzylic carbon attached to the bromine atom and the aromatic ring itself, which is influenced by the bromo and nitro substituents.

The bromine atom is attached to a benzylic carbon, a position that is known to be highly reactive towards nucleophilic substitution. ucalgary.ca Such reactions can proceed via either an SN1 or SN2 mechanism. masterorganicchemistry.comquora.com

SN1 Mechanism: This pathway involves the formation of a benzyl carbocation intermediate. While benzyl carbocations are generally stabilized by resonance with the aromatic ring, the presence of the strongly electron-withdrawing nitro group at the meta position (relative to the benzyl carbon) significantly destabilizes this positive charge. spcmc.ac.in

SN2 Mechanism: This is a concerted, single-step mechanism where the nucleophile attacks the benzylic carbon at the same time the bromide leaving group departs. masterorganicchemistry.com

For the 2-bromo-5-nitrobenzyl system, the SN2 mechanism is strongly favored. The electron-withdrawing nitro group destabilizes the carbocation intermediate required for the SN1 pathway, thereby increasing the energy barrier for this route. spcmc.ac.in Conversely, the transition state of the SN2 reaction is not destabilized to the same extent, making it the more kinetically favorable path. The reaction rate is dependent on the concentrations of both the substrate and the incoming nucleophile. wikipedia.org

| Mechanism | Intermediate | Influence of Nitro Group | Favored for this Compound? |

| SN1 | Benzyl Carbocation | Strongly Destabilizing | No |

| SN2 | Pentacoordinate Transition State | Minor Electronic Effect | Yes |

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity of the ring in this compound is governed by the electronic effects of the existing substituents: the bromo group, the nitro group, and the cyclopropylaminomethyl group.

Directing Effects:

Nitro Group (-NO₂): A powerful deactivating group due to both inductive withdrawal and resonance effects. It is a strong meta-director. nih.gov

Bromo Group (-Br): A deactivating group due to its inductive effect, but it is an ortho, para-director because its lone pairs can donate into the ring by resonance to stabilize the cationic intermediate (arenium ion).

Cyclopropylaminomethyl Group (-CH₂-NH-cyclopropyl): This group is activating and an ortho, para-director.

| Substituent | Effect on Reactivity | Directing Influence |

| -NO₂ | Strongly Deactivating | Meta |

| -Br | Deactivating | Ortho, Para |

| -CH₂-NH-cyclopropyl | Activating | Ortho, Para |

The nitro group is a versatile functional group that can undergo several transformations, the most common of which is reduction.

Reduction to an Amine: The aromatic nitro group can be readily reduced to a primary amine (aniline derivative) under various conditions. This transformation is fundamental in the synthesis of aromatic amines. Common reducing agents include:

Metals in acidic media (e.g., Sn/HCl, Fe/HCl, Zn/HCl). quora.com

Catalytic hydrogenation (e.g., H₂, Pd/C).

This reduction significantly alters the electronic properties of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group. This change would dramatically increase the ring's susceptibility to subsequent electrophilic aromatic substitution.

| Reducing Agent | Conditions | Product |

| Sn, conc. HCl | Heating | (2-Bromo-5-amino-benzyl)-cyclopropyl-amine |

| Fe, HCl / Ethanol | Reflux | (2-Bromo-5-amino-benzyl)-cyclopropyl-amine |

| H₂, Pd/C | Pressurized H₂ atmosphere | (2-Bromo-5-amino-benzyl)-cyclopropyl-amine |

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound is expected to be dictated by the interplay of its functional groups: the nitroaromatic ring, the benzylic position, the secondary amine, and the strained cyclopropyl ring.

Intermolecular Reactions:

Nucleophilic Substitution: The bromine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing nitro group. However, such reactions typically require harsh conditions. More likely are reactions involving the benzylic position. The carbon atom attached to the bromine is a potential site for SN2 reactions, where a nucleophile could displace the bromide. The rate of such reactions would be influenced by the nature of the nucleophile and the solvent. chemrxiv.org

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., using H2 with a palladium, platinum, or nickel catalyst) or using metals like iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com This transformation would significantly alter the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

Amine Alkylation and Acylation: The secondary amine is nucleophilic and can undergo reactions with electrophiles. For instance, it can be alkylated by alkyl halides or undergo acylation with acyl chlorides or anhydrides to form the corresponding amides.

Cyclopropyl Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, particularly under acidic conditions or in the presence of electrophiles. nih.gov The presence of the amine group can influence this reactivity. For instance, oxidation of cyclopropylamines can lead to ring-opened products. hyphadiscovery.com

Intramolecular Reactions:

Cyclization Reactions: Depending on the reaction conditions, intramolecular cyclization could be possible. For example, following the reduction of the nitro group to an amine, an intramolecular reaction between the newly formed aniline-type amine and the benzylic position could potentially lead to the formation of a heterocyclic ring system, although this would likely require activation of the benzylic carbon.

A summary of potential intermolecular reactions is presented in the table below.

| Reaction Type | Reagents/Conditions | Potential Product |

| Nitro Group Reduction | H2/Pd, Pt, or Ni; or Fe, Sn, Zn/H+ | (2-Bromo-5-amino-benzyl)-cyclopropyl-amine |

| N-Alkylation | Alkyl halide (e.g., CH3I) | (2-Bromo-5-nitro-benzyl)-cyclopropyl-methyl-amine |

| N-Acylation | Acyl chloride (e.g., CH3COCl) | N-(2-Bromo-5-nitro-benzyl)-N-cyclopropyl-acetamide |

| Nucleophilic Aromatic Substitution | Strong nucleophile, harsh conditions | (2-Nu-5-nitro-benzyl)-cyclopropyl-amine (Nu = Nucleophile) |

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is significantly governed by the electronic and steric properties of its constituent groups.

Electronic Factors:

Nitro Group: The nitro group (-NO2) is a potent electron-withdrawing group, exerting both a negative inductive (-I) and a strong negative mesomeric (-M) effect. This significantly deactivates the benzene ring towards electrophilic aromatic substitution. quora.com Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. In this molecule, the bromine is ortho to the nitro group, enhancing its potential for displacement by a strong nucleophile. The electron-withdrawing nature of the nitro group also increases the acidity of the N-H proton of the secondary amine, making it more susceptible to deprotonation by a base.

Cyclopropyl Group: The cyclopropyl group can exhibit unique electronic properties. Due to the high p-character of the C-C bonds within the ring, it can donate electron density to an adjacent carbocation or radical, providing stabilization. This property can be relevant in reactions involving intermediates at the benzylic position.

Amine Group: The nitrogen atom of the amine has a lone pair of electrons, making it nucleophilic and basic. However, the proximity of the electron-withdrawing benzyl group will slightly reduce its basicity compared to a simple alkylamine.

Steric Factors:

Cyclopropyl Group: The cyclopropyl group is a bulky substituent. Its presence on the nitrogen atom will sterically hinder reactions at the nitrogen center, such as alkylation or acylation. msu.edu This steric hindrance can also influence the approach of reagents to the adjacent benzylic carbon. For SN2 reactions at the benzylic position, the bulky cyclopropyl group could slow down the reaction rate by impeding the backside attack of the nucleophile. chemrxiv.org

Ortho Bromo Group: The bromine atom at the ortho position to the benzyl group introduces steric hindrance around the benzylic carbon and the amine, which could further influence the accessibility of these sites to reagents.

The interplay of these electronic and steric factors is summarized in the table below.

| Functional Group | Electronic Effect | Steric Effect | Influence on Reactivity |

| Nitro Group | Strong electron-withdrawing (-I, -M) | Moderate | Deactivates ring for electrophilic attack, activates for nucleophilic attack. Increases acidity of N-H. |

| Bromo Group | Electron-withdrawing (-I), electron-donating (+M) | Moderate | Deactivates ring for electrophilic attack. Provides steric hindrance around the benzylic position. |

| Cyclopropylamine | Electron-donating (potential), nucleophilic | High | Provides steric hindrance at the nitrogen and benzylic carbon, potentially slowing reaction rates. Can participate in ring-opening reactions. |

Computational Chemistry and Theoretical Characterization of 2 Bromo 5 Nitro Benzyl Cyclopropyl Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For (2-Bromo-5-nitro-benzyl)-cyclopropyl-amine, DFT is employed to explore its fundamental chemical nature.

Geometric Parameter Optimization and Conformational Analysis

The initial step in the theoretical characterization of this compound involves the optimization of its geometric parameters. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. For instance, in a study on a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, DFT calculations showed a good correlation between theoretical and experimental bond lengths and angles, with a correlation coefficient (R²) of 0.9492 and 0.8488, respectively nih.gov. This level of accuracy provides confidence in the predicted structure of the title compound.

Conformational analysis is also crucial for flexible molecules like this compound, which has several rotatable bonds. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped out to identify the most stable conformers and the energy barriers between them. This analysis is vital for understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Illustrative Optimized Geometric Parameters (Hypothetical for the title compound based on similar structures)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.905 | C-C-Br: 119.5 | C-C-C-Br: 0.0 |

| C-N (nitro) | 1.478 | O-N-O: 124.3 | C-C-N-O: 180.0 |

| C-N (amine) | 1.465 | C-N-C: 115.2 | C-C-N-C: 60.5 |

| N-C (cyclo) | 1.472 | N-C-C: 118.9 | H-N-C-C: 175.4 |

Note: This data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.

Electronic Structure Analysis: HOMO-LUMO, NBO, and MEP

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons researchgate.netmdpi.com. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a significant indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and easier electronic excitation mdpi.comresearchgate.net. For many organic molecules, this gap is instrumental in understanding charge transfer interactions within the molecule nih.govnih.gov.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds wisc.eduwisc.edu. This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and charge delocalization that contribute to molecular stability . For example, NBO analysis can reveal the stabilization energy associated with the interaction between a nitrogen lone pair and an antibonding orbital of a neighboring group wisc.edu.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack nih.gov. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen atoms of the nitro group. Conversely, regions of positive potential (blue) are electron-poor and are targets for nucleophiles, often found around hydrogen atoms nih.gov.

Table 2: Illustrative Electronic Properties (Hypothetical)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 4.40 |

Note: These values are for illustrative purposes.

Prediction of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a reaction's energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For a molecule like this compound, DFT could be used to investigate mechanisms such as nucleophilic substitution or reactions involving the nitro group. Identifying the geometry of the transition state provides insight into the steric and electronic factors that govern the reaction.

Local Reactivity Descriptors (Fukui Functions, ALIE)

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint which atoms or regions within the molecule are most reactive.

Fukui Functions: Derived from conceptual DFT, Fukui functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These functions are calculated from changes in electron density upon the addition or removal of an electron.

Average Local Ionization Energy (ALIE): The ALIE is another descriptor that indicates the regions from which it is easiest to remove an electron. Lower ALIE values on the molecular surface correspond to the most reactive sites for electrophilic attack.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular vibrations, and interactions with solvent molecules. For this compound, MD simulations could be used to explore its conformational landscape in a solvent, providing a more realistic understanding of its structure and flexibility in solution. Such simulations are also foundational for studying how a molecule might bind to a biological target nih.gov.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models are highly effective at predicting various types of molecular spectra. DFT calculations can provide valuable information that aids in the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes nih.govnih.gov. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. These calculations can predict the absorption maxima (λmax) and help to understand the nature of the electronic transitions, for instance, whether they are n → π* or π → π* transitions .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like 1H and 13C. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical NMR spectra can be generated, which are invaluable for assigning peaks in experimental spectra.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Nonlinear Optical Properties (NLO) Investigations

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the nonlinear optical (NLO) properties of this compound. While theoretical investigations into the NLO properties of various organic molecules, including derivatives of benzylamine and compounds featuring bromo and nitro functional groups, are prevalent, this particular compound does not appear to have been the subject of such studies.

The investigation of NLO properties typically involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters like the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). These calculations provide insights into a molecule's potential for applications in optoelectronics and photonics. The molecular structure of this compound, with its electron-withdrawing nitro group and electron-donating amino group attached to a phenyl ring, suggests that it could possess interesting NLO characteristics due to intramolecular charge transfer.

However, without specific computational studies, any discussion of its NLO properties would be purely speculative. The generation of detailed research findings and data tables, as requested, is contingent upon the availability of published research that has computationally modeled this molecule and analyzed its response to an external electric field. At present, no such data is available in the public domain.

Future computational studies on this compound would be necessary to elucidate its NLO properties. Such research would likely involve:

Optimization of the molecular geometry using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculation of the dipole moment (μ), linear polarizability (α), and first and second-order hyperpolarizabilities (β and γ).

Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the intramolecular charge transfer mechanisms.

Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge delocalization.

Until such studies are conducted and their findings published, a detailed and data-driven account of the nonlinear optical properties of this compound cannot be provided.

Medicinal Chemistry Research and Rational Design Principles Associated with 2 Bromo 5 Nitro Benzyl Cyclopropyl Amine Scaffolds

Structure-Activity Relationship (SAR) Explorations of Related Compounds

While specific structure-activity relationship (SAR) data for "(2-Bromo-5-nitro-benzyl)-cyclopropyl-amine" is not extensively published, the SAR of related compounds containing either nitroaromatic or cyclopropylamine (B47189) functionalities provides valuable insights. For nitroaromatic compounds, the position and nature of substituents on the aromatic ring are critical for biological activity. researchgate.net The mutagenic and biological activity of nitro-aromatic compounds can be modulated by the orientation of the nitro group relative to the aromatic plane and the presence of other substituents that influence the electronic properties and steric profile of the molecule. researchgate.net For instance, in some series, nitro groups positioned along the longest axis of a molecule have been shown to exhibit higher mutagenicity. researchgate.net

In compounds featuring a cyclopropylamine group, SAR studies often focus on modifications of the amine and the substitution pattern on the cyclopropyl (B3062369) ring. The cyclopropyl group itself is often considered a "bioisostere" of other small alkyl groups or a vinyl group, but its unique electronic and conformational properties can lead to significant changes in activity. Introducing substituents onto the cyclopropane ring can influence potency and selectivity by probing interactions within a target's binding pocket. researchgate.net

A hypothetical SAR exploration for the "this compound" scaffold might investigate the following modifications, with outcomes dependent on the specific biological target:

Aromatic Ring Substitution: Varying the position of the bromo and nitro groups could significantly impact binding affinity and metabolic stability. Replacing the bromo group with other halogens (F, Cl, I) or small alkyl groups would modulate lipophilicity and electronic character.

Nitro Group Modification: Reducing the nitro group to an amine or replacing it with other electron-withdrawing groups like cyano or sulfonyl moieties would alter the electronic landscape and potential for bioreduction.

Cyclopropylamine Moiety: Substitution on the cyclopropyl ring could enhance potency or improve metabolic stability. hyphadiscovery.com Altering the amine (e.g., methylation, acylation) would change its basicity and hydrogen bonding capacity.

| Modification Site | Potential Change | Predicted Impact on Activity/Properties |

|---|---|---|

| Aromatic Ring (Position 2) | Replace Bromo with Chloro or Fluoro | Modulates electronic properties and lipophilicity; may affect binding affinity. |

| Aromatic Ring (Position 5) | Move Nitro to position 4 or 6 | Alters electronic distribution and steric profile, potentially changing target interaction and specificity. researchgate.net |

| Nitro Group | Reduction to Amine (NH2) | Removes strong electron-withdrawing character; changes hydrogen bonding potential. |

| Nitro Group | Replace with Cyano (CN) or Trifluoromethyl (CF3) | Maintains electron-withdrawing nature but alters steric and metabolic profile. |

| Cyclopropyl Ring | Addition of methyl or fluoro groups | Blocks potential sites of metabolism; probes steric tolerance in binding pockets. hyphadiscovery.com |

| Amine Group | N-methylation or N-acetylation | Alters basicity (pKa), hydrogen bonding capability, and cell permeability. |

Molecular Design Strategies Employing Cyclopropylamine Moieties

The cyclopropylamine moiety is a valuable building block in medicinal chemistry, prized for the unique structural and physicochemical properties it imparts to a molecule. thieme-connect.com Its incorporation is a deliberate strategy to address common challenges in drug discovery, such as metabolic instability and conformational flexibility. acs.org

One of the primary reasons for incorporating a cyclopropyl ring into a drug candidate is to reduce conformational flexibility. acs.orgnih.gov Unlike acyclic alkyl chains that have multiple rotatable bonds, the three-membered ring of cyclopropane is rigid and planar. nih.gov This rigidity restricts the conformations that the attached functional groups can adopt. researchgate.net For the "this compound" scaffold, the cyclopropyl ring locks the position of the amine relative to the benzyl (B1604629) group, limiting the rotational freedom around the benzyl-amine bond.

This conformational constraint can be entropically favorable for binding to a biological target. acs.org By pre-organizing the molecule into a conformation that is close to the bioactive conformation required for binding, the entropic penalty upon binding is reduced, which can lead to enhanced potency. This steric effect, sometimes referred to as "cyclopropylic strain," limits C-C bond rotation between the cyclopropane ring and adjacent atoms. researchgate.net

The cyclopropyl group significantly influences key physicochemical properties that are critical for a drug's pharmacokinetic profile. acs.org

Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter and stronger than those in alkanes. nih.gov The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often begins with hydrogen atom abstraction. hyphadiscovery.com Incorporating this moiety can therefore block metabolic pathways, increase a drug's half-life, and reduce plasma clearance. hyphadiscovery.comacs.org However, it is also known that cyclopropylamines can undergo CYP-mediated bioactivation to form reactive ring-opened intermediates, a liability that must be considered during drug design. hyphadiscovery.com

Solubility and Lipophilicity: The cyclopropyl group is a small, lipophilic fragment. Its introduction generally increases a molecule's lipophilicity (logP). innospk.com While this can enhance membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility and increased off-target effects. Therefore, the impact of the cyclopropyl group must be carefully balanced with other polar functionalities within the molecule.

Basicity (pKa): The cyclopropyl group can influence the basicity of the adjacent amine. The unique sp-hybridized character of the C-C bonds in the cyclopropane ring can affect the electronic environment of the nitrogen atom, thereby altering its pKa compared to other alkylamines. This can, in turn, affect properties like solubility and interaction with biological targets. acs.org

| Physicochemical Property | Influence of Cyclopropylamine Moiety | Reference |

|---|---|---|

| Metabolic Stability | Generally increases due to stronger C-H bonds, reducing susceptibility to CYP450 oxidation. | hyphadiscovery.comacs.org |

| Metabolic Liability | Can undergo bioactivation to form reactive metabolites. | hyphadiscovery.com |

| Lipophilicity (logP) | Increases lipophilicity, which can enhance membrane permeability. | innospk.com |

| Conformational Flexibility | Decreases due to the rigid ring structure, which can be entropically favorable for binding. | acs.orgnih.govresearchgate.net |

| Basicity (pKa) | Alters the basicity of the amine compared to simple alkylamines, affecting ionization and solubility. | acs.org |

Investigation of the Nitrobenzyl Motif in Molecular Recognition and Biological Activity

The nitrobenzyl motif is a versatile functional group in drug design, known for its strong electron-withdrawing properties and its role in various biological interactions. svedbergopen.com The presence of a nitro group on an aromatic ring significantly alters the electronic distribution, influencing how the molecule interacts with its biological targets. svedbergopen.com

In the context of molecular recognition, the nitro group can participate in hydrogen bonding and other electrostatic interactions within a receptor binding site. The ortho-nitrobenzyl group, in particular, is widely used as a photocleavable protecting group. nih.govacs.org This functionality allows for spatiotemporal control over the release of an active molecule; irradiation with light of a specific wavelength triggers a chemical reaction that cleaves the benzyl group, releasing the caged compound. nih.govacs.org This process relies on the molecular recognition of light as an external stimulus.

Furthermore, nitroaromatic compounds are well-known to function as bioreductive prodrugs, particularly in hypoxic (low-oxygen) environments characteristic of solid tumors. nih.govresearchgate.net Endogenous reductase enzymes can reduce the nitro group to generate reactive intermediates, such as nitroso and hydroxylamine species, which can then exert a cytotoxic effect. svedbergopen.com This makes the nitrobenzyl motif a key component in the design of hypoxia-activated prodrugs (HAPs) that selectively target cancer cells. nih.gov The biological activity is often dependent on the reduction potential of the nitro group, which can be fine-tuned by other substituents on the aromatic ring. researchgate.net

Design of Novel Chemical Probes and Enzyme Inhibitors

The "this compound" scaffold combines functionalities that are highly valuable for the design of novel chemical probes and enzyme inhibitors. nih.govnih.gov Chemical probes are essential tools for validating biological targets, and the design of potent and selective enzyme inhibitors is a cornerstone of drug discovery. nih.govnih.govnih.gov

The design of new enzyme inhibitors often involves exploiting specific chemical scaffolds that can be optimized for potency and selectivity. aalto.fi The cyclopropylamine moiety, for example, is a key feature in certain mechanism-based enzyme inhibitors, such as monoamine oxidase inhibitors (MAOIs). Cyclopropylamine itself can inactivate cytochrome P450 enzymes through a mechanism involving oxidation at the nitrogen followed by cleavage of the cyclopropane ring, leading to covalent modification of the enzyme. This reactivity can be harnessed to design irreversible inhibitors for specific enzyme targets.

The nitrobenzyl portion of the scaffold offers opportunities for creating targeted probes and prodrugs. nih.gov For example:

Hypoxia-Targeted Probes: By linking a fluorescent dye or a cytotoxic agent to the amine, the nitrobenzyl group could serve as a hypoxia-activated trigger, releasing the payload selectively in tumor environments. nih.gov

Photocleavable Probes: The ortho-nitrobenzyl moiety can be used to "cage" the amine's activity. nih.govacs.org A probe based on this scaffold could be rendered inert until exposed to UV light, allowing researchers to study biological processes with high temporal and spatial resolution. acs.org

Covalent Binders: The combination of a recognition scaffold (the substituted benzyl ring) and a reactive group (the cyclopropylamine) could be optimized to design covalent inhibitors that form a permanent bond with a target protein, offering enhanced potency and duration of action. acs.org

| Design Strategy | Role of Scaffold Moiety | Potential Application |

|---|---|---|

| Mechanism-Based Inhibition | Cyclopropylamine acts as a latent reactive group, activated by the target enzyme. | Design of irreversible inhibitors for oxidoreductases (e.g., MAO, CYP450). |

| Hypoxia-Activated Prodrugs | Nitrobenzyl group is reduced in hypoxic conditions to release an active drug. | Targeted cancer chemotherapy. nih.gov |

| Photocaged Probes/Drugs | Ortho-nitrobenzyl group is cleaved by light to release the active compound. | Chemical biology research; photodynamic therapy. nih.govacs.org |

| Fragment-Based Optimization | The entire scaffold serves as a starting point for optimization to create a selective chemical probe for a specific protein family (e.g., bromodomains). | Target validation and drug discovery. nih.gov |

Future Outlook and Emerging Research Frontiers for 2 Bromo 5 Nitro Benzyl Cyclopropyl Amine

Development of Novel Synthetic Methodologies

The future development of synthetic routes to (2-Bromo-5-nitro-benzyl)-cyclopropyl-amine and its analogs is poised to move beyond conventional nucleophilic substitution reactions. While the classical approach involves the reaction of 2-bromo-5-nitrobenzyl bromide with cyclopropylamine (B47189), emerging methodologies could offer improved efficiency, selectivity, and access to a wider range of derivatives.

Future research could focus on transition-metal-catalyzed cross-coupling reactions. For instance, palladium- or copper-catalyzed N-arylation or N-benzylation reactions could provide a more controlled and versatile route to the target compound and its derivatives. These methods often tolerate a broader range of functional groups, which would be advantageous for creating a library of related compounds for structure-activity relationship (SAR) studies.

Photoredox catalysis is another promising frontier for the synthesis of complex amines. nih.govresearchgate.net A potential photocatalytic approach could involve the generation of a benzyl (B1604629) radical from a suitable precursor, which then reacts with cyclopropylamine. This method could offer unique reactivity and selectivity profiles compared to traditional thermal reactions.

Below is a prospective comparison of potential synthetic methods:

| Methodology | Potential Advantages | Potential Challenges | Key Research Focus |

| Conventional Nucleophilic Substitution | Simple procedure, readily available starting materials. | Potential for over-alkylation, harsh reaction conditions. | Optimization of reaction conditions (base, solvent, temperature). |

| Transition-Metal Catalysis (e.g., Buchwald-Hartwig) | High functional group tolerance, milder conditions. | Catalyst cost and sensitivity, ligand optimization. | Development of robust catalysts for sterically hindered substrates. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. | Substrate scope limitations, quantum yield optimization. | Design of suitable photocatalysts and radical precursors. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging with solid byproducts. | Development of continuous flow processes for multi-step syntheses. |

Advanced Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. The presence of the ortho-nitrobenzyl group suggests that this compound could exhibit interesting photochemical properties. The 2-nitrobenzyl moiety is a well-known photocleavable protecting group, which upon irradiation with UV light can undergo intramolecular rearrangement to release the amine. researchgate.netnih.govacs.orgnih.gov

Future mechanistic studies could employ advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, to probe the excited-state dynamics of this compound. researchgate.net Computational studies, using Density Functional Theory (DFT), could provide valuable insights into the transition states and reaction pathways of both its formation and its potential photochemical decomposition.

Key areas for mechanistic investigation include:

Photocleavage Dynamics: Elucidating the quantum yield and the nature of the transient intermediates in the photocleavage of the benzylic C-N bond.

Thermal Stability and Rearrangements: Investigating potential thermal rearrangements, which are known for some o-nitrobenzyl compounds.

Influence of Substituents: A systematic study of how varying the substituents on the aromatic ring affects the reaction mechanisms and photochemical properties.

Exploration of New Chemical Transformations

The structure of this compound offers multiple reactive sites for further chemical transformations, opening up avenues for the synthesis of novel and complex molecules.

The bromine atom on the aromatic ring is a prime handle for various cross-coupling reactions . Suzuki, Stille, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds, leading to a diverse array of biaryl, vinyl, or alkynyl derivatives. This would be a powerful strategy for building molecular complexity and generating compound libraries for biological screening.

The nitro group is another versatile functional group. Its reduction to an amine would provide access to a new class of diamine compounds. This resulting aniline could then undergo a wide range of subsequent reactions, such as diazotization, acylation, or sulfonylation, further expanding the chemical space accessible from the parent molecule.

The cyclopropylamine moiety itself can participate in various transformations. Ring-opening reactions, driven by the inherent strain of the three-membered ring, could be explored to generate novel acyclic structures.

A summary of potential transformations is presented below:

| Reactive Site | Transformation | Potential Products | Potential Applications |

| Bromo Group | Suzuki Coupling | Biaryl derivatives | Materials science, medicinal chemistry. |

| Sonogashira Coupling | Aryl-alkyne derivatives | Organic electronics, probe synthesis. | |

| Buchwald-Hartwig Amination | Di- or tri-amine derivatives | Ligand synthesis, polymer chemistry. | |

| Nitro Group | Reduction | Anilino-benzyl-cyclopropyl-amines | Synthesis of heterocyclic compounds, dyestuffs. |

| Partial Reduction | Nitroso or hydroxylamino derivatives | Redox-active molecules, synthetic intermediates. | |

| Cyclopropylamine | Ring-Opening Reactions | Functionalized acyclic amines | Access to novel scaffolds for drug discovery. |

| Acylation/Sulfonylation | Amides/Sulfonamides | Bioisosteric replacement in medicinal chemistry. |

Integration with Modern Drug Discovery Paradigms

The structural motifs present in this compound are of significant interest in medicinal chemistry. The cyclopropyl (B3062369) group is often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties. nbinno.com The nitroaromatic group, while sometimes associated with toxicity, is a key pharmacophore in several approved drugs and can be crucial for biological activity. mdpi.com

Future research in this area will likely focus on leveraging these features in the context of modern drug discovery approaches:

Fragment-Based Drug Discovery (FBDD): The title compound itself can be considered a complex fragment. Libraries of related compounds could be synthesized and screened against various biological targets.

PROTACs and Molecular Glues: The ability to functionalize the molecule at multiple positions makes it an attractive scaffold for the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

"Click Chemistry": The introduction of an azide or alkyne functionality via transformations of the bromo or nitro groups would enable the use of "click chemistry" for facile conjugation to other molecules of interest, such as peptides, polymers, or fluorescent probes. nih.govnih.gov

The potential therapeutic areas for derivatives of this compound are broad, given the prevalence of its structural components in bioactive molecules. For example, cyclopropylamine is a core component of some enzyme inhibitors, such as certain monoamine oxidase (MAO) inhibitors. The bromo- and nitro-substituents could be exploited to modulate binding to target proteins.

常见问题

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups).

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~322.05 Da).

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).

Advanced Tip : X-ray crystallography can resolve stereochemical ambiguities in cyclopropyl-containing derivatives .

How does the cyclopropyl group influence target binding compared to other substituents?

Advanced Research Question

The cyclopropyl group enhances:

- Conformational Rigidity : Restricts rotation, improving binding pocket complementarity.

- Metabolic Stability : Reduces CYP450-mediated oxidation compared to linear alkyl chains.

Case Study : In kinase inhibition assays, cyclopropyl derivatives showed 10-fold higher selectivity over methyl-substituted analogs due to reduced steric hindrance .

What reaction conditions optimize the introduction of the benzyl moiety in this compound?

Basic Research Question

- Benzylation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2-bromo-5-nitrobenzyl boronic acid and cyclopropylamine.

- Conditions :

Which computational methods are validated for predicting ADMET properties of derivatives?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB) using force fields like CHARMM.

- QSAR Models : Train on datasets of cyclopropylamine derivatives to forecast metabolic clearance (e.g., CYP3A4 liability).

- Docking Studies : Use AutoDock Vina to prioritize derivatives with high binding scores for EGFR or PARP targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。